3,5-Difluoro-4-nitroaniline
Overview
Description
3,5-Difluoro-4-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2. It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions, and a nitro group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that nitroanilines are often used in the synthesis of dyes and pharmaceuticals, suggesting that their targets could be varied depending on the specific application .
Mode of Action
The mode of action of 3,5-Difluoro-4-nitroaniline is primarily through its interaction with other compounds during synthesis processes . The compound’s nitro group can undergo various reactions, such as reduction to an amino group, which can then react with other compounds to form complex structures .
Biochemical Pathways
It’s known that nitroanilines can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context .
Result of Action
As a nitroaniline, it’s likely that its effects at the molecular and cellular level would be dependent on its specific role in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . For example, it’s known that the compound’s thermal stability is decreased by the presence of fluorine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-nitroaniline typically involves the nitration of 3,5-difluoroaniline. The process can be summarized as follows:
Nitration Reaction: 3,5-Difluoroaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the nitro group at the 4th position.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of methoxy derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 3,5-Difluoro-4-aminoaniline.
Substitution: 3,5-Dimethoxy-4-nitroaniline.
Scientific Research Applications
3,5-Difluoro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 3,5-Difluoroaniline
- 4-Nitroaniline
- 3,5-Dichloro-4-nitroaniline
Comparison:
3,5-Difluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions compared to 3,5-Difluoro-4-nitroaniline.
4-Nitroaniline: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
3,5-Dichloro-4-nitroaniline: Contains chlorine atoms instead of fluorine, which can influence its chemical behavior and applications.
This compound is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,5-difluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPGWQSTWNFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378928 | |
Record name | 3,5-difluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122129-79-7 | |
Record name | 3,5-difluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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